(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a tetrazole, a piperazine, an isoxazole, and a ketone. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Isoxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and -withdrawing properties of the different functional groups would also have a significant impact on the overall electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .Scientific Research Applications
Synthesis and Structural Analysis Research on structurally related compounds highlights advances in synthetic chemistry and structural characterization techniques. For instance, the synthesis and structural exploration of bioactive heterocycles, such as benzisoxazoles, have been explored for their antiproliferative activity. The crystalline structure and stability of these molecules have been analyzed through X-ray diffraction studies and Hirshfeld surface analysis, which could be relevant for understanding similar compounds (Prasad et al., 2018). These techniques could potentially be applied to study the compound , providing insights into its molecular interactions and stability.
Biological Activity Compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as anticonvulsant properties and sodium channel blockade. For example, (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives have shown potent anticonvulsant activities, suggesting potential research applications of similar compounds in neurological disorders (Malik & Khan, 2014).
Additionally, catalyst- and solvent-free synthesis methods have been developed for heterocyclic amides, indicating a trend towards greener chemistry and the potential for novel synthetic approaches to similar compounds (Moreno-Fuquen et al., 2019). These methods could be explored for synthesizing and studying the compound of interest in an environmentally friendly manner.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-12-9-15(20-27-12)17(26)24-7-5-23(6-8-24)11-16-19-21-22-25(16)14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWHFRNPZGHEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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